molecular formula C19H21N3O5S2 B2464555 methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797217-99-2

methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2464555
CAS RN: 1797217-99-2
M. Wt: 435.51
InChI Key: SNQGOKREYYUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

  • Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) explored the synthesis, spectral analysis, and antibacterial evaluation of derivatives containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These derivatives were prepared through several synthesis steps and exhibited valuable antibacterial properties, demonstrating the potential application of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Vibrational Spectra and Molecular Structure : The vibrational spectra, molecular structure, and theoretical calculations of a molecule closely related to the target compound, "3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one" (3-PB), were investigated by Taşal et al. (2009). These studies help in understanding the physical and chemical properties of such compounds, contributing to their potential application in various scientific fields (Taşal et al., 2009).

Biological Activities

  • Anti-inflammatory Agents : Research programs targeting novel molecules as potential anti-inflammatory agents have synthesized compounds based on the structure of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. These efforts indicate the exploration of compounds with similar structural features for their potential anti-inflammatory activities (Moloney, 2001).

  • Antagonist Activity : Shim et al. (2002) studied the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor. This research contributes to the understanding of how structurally similar compounds might interact with biological receptors, suggesting potential applications in drug development (Shim et al., 2002).

Chemical Properties and Reactions

  • Electrophilic Substitution and Synthesis : Studies focusing on the electrophilic substitution and synthesis of compounds with related structures provide insights into the chemical reactivity and potential applications of these compounds in synthesizing new chemical entities with desired properties (Birk & Voss, 1996).

properties

IUPAC Name

methyl 3-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-26-18(23)17-16(8-11-28-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)27-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQGOKREYYUJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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